3-Propyl-2,3-dihydro-1H-indol-5-amine
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Overview
Description
3-Propyl-2,3-dihydro-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 3-Propyl-2,3-dihydro-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a phenylhydrazine derivative and a ketone or aldehyde under acidic conditions . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with a suitable reagent in the presence of a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-Propyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Propyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
3-Propyl-2,3-dihydro-1H-indol-5-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid with a similar indole structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-propyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C11H16N2/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7,12H2,1H3 |
InChI Key |
GTSOFQTYVOFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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